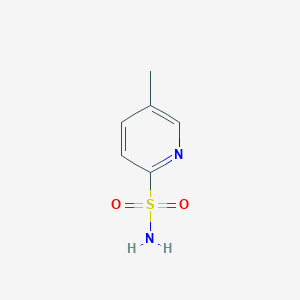

5-Methyl-2-pyridinesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXURYNQXMBRJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394266 | |

| Record name | 5-Methyl-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-77-4 | |

| Record name | 5-Methyl-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-pyridinesulfonamide chemical properties

An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which combines a pyridine ring, a sulfonamide functional group, and a methyl substituent, makes it a versatile building block for the synthesis of more complex molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Part 1: Core Physicochemical and Structural Properties

The unique chemical behavior of this compound is a direct result of its molecular architecture. The electron-withdrawing nature of the sulfonamide group and the aromaticity of the pyridine ring, modulated by the electron-donating methyl group, dictate its reactivity and physical characteristics.

Structural and Chemical Identity

The molecule consists of a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 5-position with a methyl group (-CH₃).[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The compound's properties make it a solid at room temperature with moderate solubility in polar organic solvents, attributable to the hydrogen bonding capacity of the sulfonamide group.[1]

| Property | Value | Source(s) |

| CAS Number | 65938-77-4 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [1][3][4] |

| Molecular Weight | 172.20 g/mol | [4][5] |

| Appearance | White solid / powder | [1] |

| Melting Point | 127-132 °C | [5] |

| Topological Polar Surface Area (TPSA) | 73.05 - 81.4 Ų | [3][4] |

| LogP | 0.037 - 0.1 | [3][4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 - 4 | [4][5] |

| Rotatable Bonds | 1 | [4] |

| SMILES | Cc1ccc(nc1)S(=O)(=O)N | [1][3] |

| InChIKey | HXURYNQXMBRJLU-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organosulfur chemistry.

Proposed Synthetic Pathway

A common route to arylsulfonamides involves the conversion of a corresponding thiol or sulfonyl chloride. A logical pathway for this compound would start from 2-amino-5-methylpyridine.

Sources

- 1. CAS 65938-77-4: 5-methylpyridine-2-sulfonamide [cymitquimica.com]

- 2. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide (CAS: 65938-77-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in contemporary organic synthesis and medicinal chemistry, 5-Methyl-2-pyridinesulfonamide has garnered significant interest. This technical guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a focus on the underlying chemical principles and practical methodologies. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a deeper understanding of this versatile molecule.

Core Molecular Attributes

This compound is a stable, crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group, imparts a unique combination of properties that are leveraged in its various applications.

| Property | Value | Source(s) |

| CAS Number | 65938-77-4 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2] |

| Molecular Weight | 172.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 127-132 °C | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis of this compound

The synthesis of this compound is a critical process, and several routes have been developed. A common and reliable method involves a multi-step sequence starting from the readily available 2-amino-5-methylpyridine.

Synthetic Workflow

The synthesis can be conceptually broken down into two primary stages: the conversion of the amino group to a sulfonyl chloride, followed by amination to form the sulfonamide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 2-amino-5-methylpyridine.

Materials:

-

2-Amino-5-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Ammonium Hydroxide (NH₄OH) solution (28-30%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1 & 2: Diazotization and Sulfonylation

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-amino-5-methylpyridine (1 equivalent) in concentrated hydrochloric acid diluted with water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(II) chloride (0.1 equivalents) in concentrated hydrochloric acid.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution, maintaining the temperature below 10 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product, 5-methylpyridine-2-sulfonyl chloride, with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Amination

-

Cool the crude 5-methylpyridine-2-sulfonyl chloride in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring. An exothermic reaction will occur.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and air dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Key Applications in Drug Discovery and Chemical Biology

This compound serves as a valuable scaffold and intermediate in the development of novel therapeutics and as a tool for chemical biology research.

Intermediate in the Synthesis of Clazosentan

Clazosentan is a potent and selective endothelin receptor antagonist that has been investigated for the treatment of cerebral vasospasm following subarachnoid hemorrhage. This compound is a crucial building block in the synthesis of this complex molecule.[3]

The key step involves the nucleophilic substitution reaction between the sulfonamide nitrogen of this compound and a di-substituted pyrimidine derivative, 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.[4][5] This reaction forms the central sulfonamide linkage in the Clazosentan molecule.

Caption: Role of this compound in Clazosentan synthesis.

Nitrene Precursor in Copper-Catalyzed Aziridination

This compound is an effective nitrene source for the copper-catalyzed aziridination of olefins.[6][7][8] This reaction is a powerful tool for the synthesis of aziridines, which are versatile intermediates in organic synthesis. The pyridine nitrogen plays a crucial role in this process through chelation to the copper catalyst, which facilitates the formation of the active copper-nitrenoid species.[6]

Mechanistic Insights:

The proposed mechanism involves the initial coordination of the this compound to a copper(I) catalyst. Subsequent reaction with an oxidant, such as iodosylbenzene diacetate (PhI(OAc)₂), generates a highly reactive copper-nitrenoid intermediate. This intermediate then transfers the nitrene group to an olefin in a concerted or stepwise fashion to form the aziridine ring. The chelation of the pyridine nitrogen to the copper center is believed to lower the activation energy for nitrene formation and transfer.[8][9]

Caption: Simplified catalytic cycle for copper-catalyzed aziridination.

Representative Protocol: Aziridination of Styrene

-

To a stirred solution of copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ (5 mol%) in anhydrous acetonitrile under an inert atmosphere, add this compound (1.2 equivalents).

-

Add styrene (1 equivalent) to the reaction mixture.

-

Add iodosylbenzene diacetate (PhI(OAc)₂) (1.1 equivalents) portion-wise over 30 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-(5-methylpyridin-2-ylsulfonyl)aziridine.

Potential as a Bioactive Scaffold

The pyridinesulfonamide moiety is a well-established pharmacophore found in a variety of biologically active compounds. While direct biological activity data for this compound is limited in the public domain, its structural analogues have shown promise in several therapeutic areas. For instance, derivatives of pyridinesulfonamide have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and carbonic anhydrases, enzymes implicated in inflammation and cancer, respectively. This suggests that this compound could serve as a valuable starting point for the design and synthesis of novel enzyme inhibitors.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the sulfonamide NH₂ group. The aromatic protons will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling with adjacent protons. The chemical shift of the NH₂ protons can be broad and may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, methyl, and the carbon attached to the sulfonyl group).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (sulfonamide) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1350-1300 & 1170-1150 | Asymmetric and symmetric S=O stretching (sulfonamide) |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) and cleavage of the pyridine ring and sulfonamide group.[10][11][12]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of significant utility in modern organic chemistry and drug discovery. Its straightforward synthesis, coupled with its role as a key intermediate for important pharmaceuticals like Clazosentan and as a versatile reagent in copper-catalyzed aziridination, underscores its importance. Furthermore, the inherent biological potential of the pyridinesulfonamide scaffold suggests that this compound will continue to be a valuable tool for researchers and scientists in the years to come.

References

Sources

- 1. US20250051308A1 - Clazosentan disodium salt, its preparation and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Clazosentan – All About Drugs [allfordrugs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 150728-13-5: 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bi… [cymitquimica.com]

- 6. [PDF] Copper-nitrenoid formation and transfer in catalytic olefin aziridination utilizing chelating 2-pyridylsulfonyl moieties. | Semantic Scholar [semanticscholar.org]

- 7. Copper-nitrenoid formation and transfer in catalytic olefin aziridination utilizing chelating 2-pyridylsulfonyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. The mechanism of the (bispidine)copper(II)-catalyzed aziridination of styrene: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-methyl-2-pyridinesulfonamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridinesulfonamide with the chemical formula C₆H₈N₂O₂S.[1][2][3] Its structure features a pyridine ring, a biologically significant heterocycle, substituted with a methyl group at the 5-position and a sulfonamide group at the 2-position.[4] This strategic placement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and application in synthesis.

The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, including antibacterial properties.[4][5] The pyridine ring, another cornerstone in drug design, further enhances the molecule's potential for interacting with biological targets.[6][7]

Molecular Structure

The structural representation of this compound is as follows:

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 65938-77-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2][3] |

| Molecular Weight | 172.20 g/mol | [1][2] |

| IUPAC Name | 5-methylpyridine-2-sulfonamide | [3] |

| SMILES | CC1=CN=C(C=C1)(=O)N | [1][8] |

| Melting Point | 127-132 °C | [9][10] |

| LogP | 0.03742 - 0.1 | [1][3] |

| Topological Polar Surface Area (TPSA) | 73.05 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Methylpyridine-2-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of pyridinesulfonyl chlorides from the corresponding thiols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize excess chlorine), suspend 5-methyl-2-pyridinethiol in a suitable solvent such as a mixture of dichloromethane and water at 0-5 °C.

-

Oxidative Chlorination: Bubble chlorine gas through the cooled suspension or add a solution of an oxidizing and chlorinating agent (e.g., N-chlorosuccinimide in the presence of an acid) dropwise while maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 2: Amination to this compound

This protocol is based on general methods for the amination of sulfonyl chlorides.

-

Reaction Setup: Dissolve the crude 5-methylpyridine-2-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Amination: Slowly add an excess of aqueous ammonium hydroxide to the cooled solution with vigorous stirring. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction. The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons as a singlet, and distinct signals for the protons on the pyridine ring. The sulfonamide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbon and the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected. A characteristic fragmentation pattern for arylsulfonamides is the loss of SO₂ (64 Da).[11][12]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents and as a valuable reagent in synthetic transformations.

Intermediate in the Synthesis of Clazosentan

This compound is a key building block in the synthesis of Clazosentan, a potent endothelin receptor antagonist.[2][9] Clazosentan has been investigated for the treatment of cerebral vasospasm following subarachnoid hemorrhage. The synthesis involves the coupling of this compound with a complex pyrimidine derivative.

Reagent in Copper-Catalyzed Aziridination

A significant application of this compound is in the copper-catalyzed aziridination of olefins.[1][2] This reaction is a powerful tool for the stereospecific synthesis of aziridines, which are versatile intermediates in organic synthesis, providing access to a wide range of nitrogen-containing compounds.

The use of this compound in this transformation is advantageous as the 2-pyridyl group can act as a directing group, facilitating the reaction.[1] The methyl group at the 5-position has been shown to improve the efficiency of the reaction.[1]

Experimental Protocol: Copper-Catalyzed Aziridination of Styrene

This protocol is based on a reported chelation-assisted copper-catalyzed aziridination.[1]

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), the olefin (e.g., styrene, 1.0 equiv.), and a copper(II) catalyst (e.g., Cu(OTf)₂, 5 mol%).

-

Reaction Execution: Add a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature. Then, add an oxidant (e.g., PhI(OAc)₂, 1.1 equiv.) portion-wise over a period of time.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding aziridine.

Mechanism of Copper-Catalyzed Aziridination

The generally accepted mechanism for copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate.

Caption: Simplified mechanism of copper-catalyzed aziridination.

The reaction is initiated by the oxidation of the copper catalyst in the presence of the sulfonamide and an oxidant to form a highly reactive copper-nitrene species. This intermediate then reacts with the olefin to form the aziridine ring, regenerating the copper catalyst for the next cycle. The reaction can proceed through either a concerted or a stepwise pathway.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a sulfonamide pharmacophore and a pyridine ring makes it an attractive starting material for the development of novel therapeutic agents. The applications highlighted in this guide, particularly in the synthesis of Clazosentan and in copper-catalyzed aziridination reactions, underscore its importance to the research and pharmaceutical communities. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of new chemical entities.

References

-

Notable Coordination Effects of 2-Pyridinesulfonamides Leading to Efficient Aziridination and Selective Aziridine Ring Opening. American Chemical Society. [Link]

-

This compound | C6H8N2O2S | CID 3614199. PubChem. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. [Link]

-

This compound (C6H8N2O2S). PubChemLite. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health. [Link]

- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. [Link]

-

Pyridones in drug discovery: Recent advances. National Institutes of Health. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health. [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparative Nitrene-Transfer Chemistry to Olefins Mediated by First-Row Transition Metal Catalysts Supported by a Pyridinophane Macrocycle with N4 Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of 5-Methyl-2-pyridinesulfonamide

An in-depth technical guide by a Senior Application Scientist on the , designed for researchers and drug development professionals.

A Comprehensive Technical Guide to 5-Methyl-2-pyridinesulfonamide

Foreword: This document provides an in-depth exploration of this compound, a molecule of significant interest in contemporary pharmaceutical development. Our focus extends beyond a mere recitation of facts to an integrated understanding of its properties, framed by the practical considerations of laboratory and industrial applications. This guide is structured to empower researchers, chemists, and formulation scientists with the critical knowledge necessary for innovation.

Strategic Importance in Medicinal Chemistry

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group. Its prominence in the pharmaceutical landscape is primarily due to its role as a key building block in the synthesis of various therapeutic agents. The specific arrangement of its functional groups imparts a unique electronic and steric profile, making it a versatile synthon for creating molecules with desired pharmacological activities. A deep understanding of its fundamental properties is therefore not just academic, but a cornerstone of efficient and successful drug development programs.

Core Physicochemical Characteristics

A thorough grasp of the physicochemical properties of this compound is essential for its handling, purification, and formulation. These parameters govern its behavior in both chemical reactions and biological systems.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 164-168 °C |

| Boiling Point | 352.4±47.0 °C (at 760 mmHg) (Predicted) |

| Solubility | Soluble in methanol and chloroform |

| pKa | 8.16 ± 0.10 (Predicted) |

| LogP | 0.2 ± 0.3 (Predicted) |

| CAS Number | 32997-69-4 |

Expert Insight: The predicted pKa of 8.16 is a crucial piece of information. It indicates that this compound is a weak acid. This acidity is attributed to the sulfonamide proton. This property is particularly relevant in the design of purification protocols, such as solvent extraction. By adjusting the pH of an aqueous solution, one can control the ionization state of the molecule, thereby modulating its partitioning between aqueous and organic phases. For instance, at a pH significantly below the pKa, the compound will be predominantly in its neutral, more lipophilic form, favoring extraction into an organic solvent.

Synthesis and Chemical Reactivity Profile

The synthetic route to this compound is a multi-step process that demands precise control over reaction conditions to achieve high yields and purity. A commonly employed method begins with the readily available 2-amino-5-methylpyridine.

Synthetic Workflow Diagram

An In-depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-pyridinesulfonamide is a versatile heterocyclic building block that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of a sulfonamide group attached to a pyridine ring, make it a valuable precursor for the synthesis of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, spectroscopic characterization, and key applications, with a focus on its role in copper-catalyzed aziridination reactions and as a crucial intermediate in the synthesis of the endothelin receptor antagonist, Clazosentan.

Chemical Identity and Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized below for easy reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-methylpyridine-2-sulfonamide | [1] |

| Synonyms | 5-METHYLPYRIDINE-2-SULFONAMIDE, 2-Pyridinesulfonamide, 5-methyl- | |

| CAS Number | 65938-77-4 | [2] |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | Tan to yellow solid | [3] |

| Melting Point | 127-132 °C | |

| Purity | ≥98% (Commercially available) |

Synthesis Protocol

The synthesis of this compound can be achieved from the readily available starting material, 2-amino-5-methylpyridine. The following two-step procedure involves a diazotization reaction to form a diazonium salt, followed by sulfonation and subsequent amination. This protocol is based on established methodologies for the synthesis of aryl sulfonamides from aromatic amines.[4][5][6]

Step 1: Diazotization of 2-Amino-5-methylpyridine

This step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Materials:

-

2-Amino-5-methylpyridine (1.0 eq)

-

Hydrochloric acid (concentrated, ~3-4 eq)

-

Sodium nitrite (1.1 eq)

-

Deionized water

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methylpyridine in deionized water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonation and Amination

The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final sulfonamide.

Materials:

-

The diazonium salt solution from Step 1

-

Sulfur dioxide gas

-

Copper(I) chloride (catalytic amount)

-

Ammonium hydroxide (concentrated, excess)

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Bubble sulfur dioxide gas through this solution until saturation.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the resulting sulfonyl chloride into an organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

To the filtrate containing the crude 5-methyl-2-pyridinesulfonyl chloride, add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

-

¹³C NMR: The carbon NMR spectrum is expected to show a signal for the methyl carbon and distinct signals for the carbons of the pyridine ring.[7][8][9]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C=C/C=N stretching of the pyridine ring.[10][11]

Applications in Organic Synthesis

a) Copper-Catalyzed Aziridination

A significant application of this compound is its use as a nitrene source in copper-catalyzed aziridination of olefins.[12] This method provides an efficient and practical route to N-pyridylsulfonyl-protected aziridines, which are valuable synthetic intermediates.

Experimental Protocol for Aziridination of Styrene: This protocol is adapted from the work of Chang and coworkers.[12]

Materials:

-

Styrene (1.0 eq)

-

This compound (1.2 eq)

-

Copper(II) trifluoroacetylacetonate (Cu(tfacac)₂, 5 mol%)

-

PhI(OAc)₂ (Diacetoxyiodobenzene, 1.5 eq)

-

Dichloromethane (anhydrous)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, Cu(tfacac)₂, and PhI(OAc)₂.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous dichloromethane via syringe.

-

Add styrene to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the corresponding aziridine.

Mechanistic Insights: The reaction is believed to proceed through a copper-nitrene intermediate. The 2-pyridyl group in the sulfonamide is thought to play a crucial role in coordinating to the copper center, facilitating the formation of the active catalytic species.

Caption: Proposed catalytic cycle for the aziridination reaction.

b) Intermediate for Clazosentan Synthesis

This compound is a key building block in the synthesis of Clazosentan, a potent endothelin receptor antagonist used for the treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[13] In the synthesis of Clazosentan, the sulfonamide nitrogen of this compound acts as a nucleophile, displacing a leaving group on a complex pyrimidine core to form the final drug molecule.

Caption: Schematic representation of a key step in Clazosentan synthesis.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

References

-

Han, H., Bae, I., Yoo, E. J., Lee, J., Do, Y., & Chang, S. (2004). Notable Coordination Effects of 2-Pyridinesulfonamides Leading to Efficient Aziridination and Selective Aziridine Ring Opening. Organic Letters, 6(22), 4109–4112. [Link]

-

ResearchGate. (n.d.). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Krasnov, V. P., Moskalenko, M. A., & Votyakov, E. V. (2005). A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands. The Journal of Organic Chemistry, 70(12), 4833–4839. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Frontiers. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Retrieved from [Link]

- Google Patents. (n.d.). KR20240121242A - Clazosentan disodium salt, preparation thereof and pharmaceutical composition comprising same.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US5162511A - Nitrosating and diazotizing reagents and reactions.

-

Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

-

PubMed. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

-

CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

-

DTIC. (n.d.). New Diazo Process. Retrieved from [Link]

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FTIR spectra of pyridine‐adsorbed catalysts: (a) Pd/MS‐HZSM‐5(30),.... Retrieved from [Link]

- Google Patents. (n.d.). WO2022096549A1 - A stable crystalline hydrate of clazosentan disodium salt.

- Google Patents. (n.d.). US20250051308A1 - Clazosentan disodium salt, its preparation and pharmaceutical compositions comprising the same.

-

PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

- Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

Sources

- 1. This compound | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US20250051308A1 - Clazosentan disodium salt, its preparation and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 5-Methyl-2-pyridinesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Methyl-2-pyridinesulfonamide, a compound of interest in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document synthesizes qualitative information, presents detailed experimental protocols for its determination, and offers comparative insights from structurally related sulfonamides. The methodologies and theoretical discussions are grounded in established scientific principles to ensure accuracy and reliability for the intended audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

This compound (CAS No. 65938-77-4) is an organic compound featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group.[1] The sulfonamide moiety is a well-known pharmacophore, contributing to the biological activity of a wide range of therapeutic agents. The solubility of an active pharmaceutical ingredient (API) like this compound in various organic solvents is a critical physicochemical property that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.

Understanding the solubility profile of this compound in different organic solvents is paramount for:

-

Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining the desired polymorphic form with high purity.

-

Formulation Development: The choice of excipients and the manufacturing process for dosage forms are heavily dependent on the API's solubility.

-

Analytical Method Development: Solubilizing the compound in a suitable solvent is the first step in developing accurate and robust analytical methods for quantification and quality control.

-

Predicting In Vivo Performance: Solubility data can provide initial insights into a drug's potential absorption and bioavailability.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.21 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical sulfonamides |

| Melting Point | Not available | |

| pKa | Not available |

The presence of the sulfonamide group (-SO₂NH₂) allows for hydrogen bonding, suggesting moderate solubility in polar solvents. The pyridine ring and the methyl group contribute to its organic character.

Qualitative and Comparative Solubility Profile

Sulfonamides, as a class, exhibit varied solubility depending on the specific substituents and the nature of the solvent. Generally, they are more soluble in polar organic solvents. For context, the table below presents solubility data for structurally related sulfonamides in common organic solvents. This information serves as a valuable reference point for estimating the potential solubility of this compound.

Table 1: Solubility of Structurally Related Sulfonamides in Organic Solvents

| Sulfonamide | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sulfadiazine | Methanol | 25 | ~0.3 | [2] |

| Sulfadiazine | Ethanol | 25 | ~0.15 | [2] |

| Sulfadiazine | Acetone | 25 | ~0.5 | [2] |

| Sulfamethoxazole | Methanol | 25 | ~2.0 | [3] |

| Sulfamethoxazole | Ethanol | 25 | ~1.4 | [3] |

| Sulfamethoxazole | Acetone | 25 | ~15.0 | [3] |

| Sulfamethazine | Methanol | 25 | ~3.0 | [3][4] |

| Sulfamethazine | Ethanol | 25 | ~1.0 | [4] |

| Sulfamethazine | Acetonitrile | 25 | ~1.5 | [4] |

Note: These values are approximate and can vary based on experimental conditions.

Based on these comparisons, it is reasonable to hypothesize that this compound will exhibit moderate solubility in polar protic solvents like methanol and ethanol, and potentially higher solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).

Theoretical Framework: Factors Influencing Sulfonamide Solubility

The solubility of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors. A thorough understanding of these principles is crucial for rational solvent selection and for interpreting experimental solubility data.

Intermolecular Forces

The adage "like dissolves like" is a fundamental concept in solubility and is dictated by intermolecular forces.[5][6]

-

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol), will likely be effective at solvating the molecule.

-

Dipole-Dipole Interactions: Both the pyridine ring and the sulfonamide group are polar, leading to dipole-dipole interactions. Polar solvents like acetone and DMSO, which possess significant dipole moments, can effectively interact with these polar regions of the molecule.

-

Van der Waals Forces: The aromatic pyridine ring and the methyl group contribute to nonpolar surface area, allowing for weaker van der Waals interactions with less polar organic solvents.

Thermodynamics of Dissolution

The dissolution process can be described by the Gibbs free energy change (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve spontaneously, ΔG_sol must be negative.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For sulfonamides, the dissolution process is often endothermic (ΔH_sol > 0), meaning that solubility increases with temperature.[7]

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS_sol > 0), which favors the dissolution process.[7]

The overall solubility is a balance between these enthalpic and entropic contributions.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate and reproducible solubility data is best obtained through well-controlled experiments. The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .[8][9][10]

Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key stages of the shake-flask method for solubility determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, DMSO), HPLC grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the samples.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of a visible excess of the solid compound throughout the experiment is a critical self-validating check to ensure that the solution has reached saturation.

-

Time to Equilibrium: Confirming that the measured concentration does not change with further agitation time provides confidence that true thermodynamic equilibrium has been achieved.

-

Temperature Control: Maintaining a constant and uniform temperature is crucial as the solubility of most sulfonamides is temperature-dependent.

-

Filtration: The filtration step is essential to separate the saturated solution from the undissolved solid. The use of a solvent-compatible filter with a small pore size (e.g., 0.45 µm) is necessary to prevent any particulate matter from interfering with the analysis.

Conclusion and Future Perspectives

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for its experimental determination and theoretical understanding. By leveraging comparative data from structurally similar sulfonamides and employing standardized protocols such as the shake-flask method, researchers can reliably ascertain the solubility of this compound in various organic solvents.

Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures. Such data would be invaluable for the development of predictive solubility models and would further facilitate the rational design of efficient manufacturing processes and effective drug delivery systems for this and other related sulfonamide-based drug candidates.

References

-

Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

-

Ghafourian, T., Barzegar-Jalali, M., & Nokhodchi, A. (2005). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm-multiple linear regressions. Journal of Molecular Structure: THEOCHEM, 729(1-2), 147-154. [Link]

-

Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 849-856. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14, 803-808. [Link]

-

Cysewski, P., & Jeliński, T. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 22-26. [Link]

-

Blokhina, S. V., Ol'khovich, M. V., Sharapova, A. V., Volkova, T. V., & Perlovich, G. L. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(11), 5328-5338. [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]

-

abruzzi. (n.d.). graphviz-scripts: Some dot files for graphviz. GitHub. [Link]

-

Ellson, J., & North, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

-

graphviz. (n.d.). User Guide. [Link]

-

Di Paolo, A., Tine, M., Alfieri, P. L., Polillo, M., Faggioni, G., & Danesi, R. (2013). Validation of a simplified and rapid HPLC-UV method for the simultaneous quantification of meropenem, vancomycin, piperacillin and tazobactam in human plasma samples. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Arévalo, J. D. M., Ceballos, E. C., Carantón, A. P. G., & Galvis, J. G. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatographic Science, 59(7), 629-637. [Link]

-

Wang, J., Wang, Y., Zhang, Y., & Hao, H. (2020). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 65(4), 1874-1883. [Link]

-

Wang, X., Li, R., Wu, J., & Luan, H. (2018). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Journal of AOAC International, 101(3), 735-740. [Link]

-

Delgado, D. R., Peña, M. Á., & Martínez, F. (2021). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 26(24), 7575. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Delgado, D. R., & Martínez, F. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. Biomedicine International, 2(1), 5-11. [Link]

-

Delgado, D. R., Romdhani, A., & Martínez, F. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules, 26(24), 7575. [Link]

-

Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Jouyban, A. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 14(3), 563. [Link]

-

Zhang, M., Li, J., Zhang, Y., & Wang, J. (2021). HPLC-UV method for quantitation of linezolid. Infection and Drug Resistance, 14, 5335-5342. [Link]

-

Gaylord Chemical. (n.d.). Solubility Data of DMSO. [Link]

-

Wang, J., et al. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Crystal Growth & Design, 23(3), 1845-1856. [Link]

-

Wang, J., et al. (2023). Solubility Measurement and Modeling of 5 Methyl 2 (2 Nitrophenyl) Amino 3 Thiophenecarbonitrile (Y Form). Scribd. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. [Link]

-

Mohammadian, E., Malek, N., & Jouyban, A. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 11(23), 13956-13968. [Link]

-

Delgado, D. R., & Martínez, F. (2013). Solubility of sulfadiazine in (acetonitrile + methanol) mixtures: Determination, correlation, dissolution thermodynamics and preferential solvation. Journal of Molecular Liquids, 187, 264-271. [Link]

-

Halle, B., & Wennerström, H. (1981). Dimethyl sulfoxide binding to globular proteins: a nuclear magnetic relaxation dispersion study. Biophysical Journal, 34(1), 129-141. [Link]

Sources

- 1. This compound | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Physicochemical Characterization of 5-Methyl-2-pyridinesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the core physicochemical properties of 5-Methyl-2-pyridinesulfonamide (CAS No. 65938-77-4). As a Senior Application Scientist, the intent is not merely to present data but to provide a framework for understanding, measuring, and critically evaluating these properties, specifically the melting and boiling points. This guide is structured to enhance scientific integrity by explaining the causality behind experimental choices and grounding all claims in authoritative references.

Compound Overview and Significance

This compound is an arylsulfonamide that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, comprising a pyridine ring functionalized with a methyl group and a sulfonamide moiety, makes it a versatile building block. A precise understanding of its thermal properties is not an academic exercise; it is a fundamental prerequisite for:

-

Purity Assessment: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range is a primary hallmark of a pure substance.

-

Process Chemistry: Knowledge of thermal behavior is critical for the design of robust and reproducible synthetic and purification protocols, such as crystallization, drying, and milling.

-

Safety and Stability: Understanding the temperatures at which the compound melts or decomposes is essential for safe handling, storage, and formulation.

Thermal Properties: Melting and Boiling Points

The thermal behavior of this compound is summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data.

Data Summary Table

| Property | Value | Data Type | Source(s) |

| Melting Point | 127-132 °C | Experimental | [1][2] |

| Boiling Point | 361.3 ± 44.0 °C | Predicted | [3] |

Analysis of Thermal Properties

Melting Point: The experimentally observed melting point for this compound is consistently reported as a range of 127-132 °C.[1][2] A range, rather than a single point, is the correct way to report a melting "point," as it reflects the transition from the first appearance of liquid (onset) to complete liquefaction. For a highly pure sample, this range should be narrow (typically < 2 °C). The broader range reported in commercial literature may account for slight batch-to-batch variations in purity.

Boiling Point and Thermal Stability: An experimental boiling point is not available for this compound. The provided value of 361.3 °C is a computational prediction.[3] In practice, compounds containing the sulfonamide functional group often exhibit limited thermal stability and are prone to decomposition at elevated temperatures.[4][5][6] Heating this compound to its predicted boiling point at atmospheric pressure would almost certainly result in significant thermal decomposition rather than a clean liquid-to-gas phase transition. Therefore, distillation is not a viable method for purification under standard pressure.

Experimental Protocol: Capillary Melting Point Determination

This section provides a detailed, field-proven methodology for the accurate determination of the melting point of this compound using the capillary method. The protocol is designed as a self-validating system.

The Principle of the Method

A small, uniformly packed sample of the compound is heated at a controlled, slow rate. The temperatures at which the phase transition from solid to liquid begins and ends are observed and recorded. The sharpness of this range is a direct indicator of the sample's purity.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7]

Experimental Workflow Diagram

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: Residual solvent from synthesis or storage can act as an impurity, artificially depressing the melting point. Therefore, the sample must be rigorously dried, preferably under vacuum.

-

Action: Place a small amount of this compound in a vacuum oven at a temperature well below its melting point (e.g., 60-70 °C) until a constant weight is achieved.

-

Causality: Large crystals heat unevenly, leading to a broad and inaccurate melting range. Grinding ensures a homogenous sample that packs well and heats uniformly.

-

Action: Gently grind the dry sample into a fine, free-flowing powder using a clean agate mortar and pestle.

-

Action: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The final packed height should be 2-3 mm.[8][9]

-

-

Instrumental Analysis:

-

Trustworthiness: The accuracy of the measurement is contingent on the accuracy of the instrument. The melting point apparatus must be calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Action: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Causality: A rapid initial heating saves time, but a slow ramp near the melting point is absolutely critical to allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium. Heating too quickly will cause the thermometer to lag behind the actual sample temperature, yielding an erroneously high reading.

-

Action: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~110 °C).

-

Action: Reduce the heating rate to 1-2 °C per minute.[9]

-

Action: Observe the sample carefully through the magnifying eyepiece. Record the temperature at which the first droplet of liquid is visible (T_onset ). Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears, leaving a clear liquid (T_clear ).[9]

-

-

Reporting and Interpretation:

-

Action: Report the melting point as the range from T_onset to T_clear.

-

Self-Validation: Perform the measurement in triplicate with fresh capillary tubes for each run. The results should be consistent. A narrow range (e.g., 128-129.5 °C) indicates high purity. A broad, depressed range compared to a reference standard would indicate the presence of impurities.

-

Conclusion

The melting point of this compound is a robust, experimentally determined parameter falling within the 127-122 °C range. Its boiling point is predicted to be high, and the compound is expected to undergo thermal decomposition at such temperatures, precluding experimental verification by standard distillation. The provided capillary melting point protocol represents a reliable and self-validating method for verifying the identity and purity of this important chemical intermediate. Adherence to this detailed methodology is essential for generating accurate and reproducible data in a research and development setting.

References

-

CAS: 65938-77-4 Name: this compound. Aribo Chemical. [Link]

-

The influence of chemical structure of sulfonamides on the course of their thermal decomposition. AKJournals. [Link]

-

Melting point determination. Edisco. [Link]

-

Melting point determination. SSERC. [Link]

-

Melting point determination. University of Toronto. [Link]

-

Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. International Journal of Chemistry. [Link]

-

Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

-

China CAS: 65938-77-4|5-METHYLPYRIDINE-2-SULFONAMIDE. LookChem. [Link]

-

This compound | C6H8N2O2S | CID 3614199. PubChem. [Link]

-

This compound. Yan-Feng Technology. [Link]

- EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole | MDPI [mdpi.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. edisco.it [edisco.it]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Discovery and History of 5-Methyl-2-pyridinesulfonamide

Introduction: The Unassuming Architect of a Potent Therapeutic

In the vast landscape of pharmaceutical intermediates, few molecules hold the quiet significance of 5-Methyl-2-pyridinesulfonamide. To the casual observer, it is a modest heterocyclic compound, one among countless synthesized in the pursuit of novel therapeutics. However, to those in the field of drug development, particularly in neurovascular medicine, this compound is recognized as a pivotal precursor to Clazosentan, a potent endothelin receptor antagonist. This guide provides an in-depth exploration of the discovery and history of this compound, tracing its origins from the foundational chemistry of sulfonamides to its modern, large-scale synthesis. We will delve into the evolution of its synthetic methodologies, its crucial role in the development of Clazosentan, and the broader context of pyridinesulfonamides in medicinal chemistry.

A Legacy of Sulfonamides: The Historical Context

The story of this compound is intrinsically linked to the broader history of sulfonamide drugs, a class of synthetic antimicrobial agents that revolutionized medicine in the early 20th century. The journey began in the 1930s in the laboratories of Bayer AG, where the first commercially available antibacterial, Prontosil, was discovered. It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. This discovery unlocked the therapeutic potential of the sulfonamide functional group and initiated a wave of research that led to the development of a multitude of sulfa drugs. These "miracle drugs" were the first effective systemic treatments for bacterial infections and played a crucial role in reducing mortality from diseases like pneumonia and meningitis before the widespread availability of penicillin.

The success of sulfonamides in treating infectious diseases spurred chemists to explore their potential in other therapeutic areas. Researchers began to synthesize and test a vast array of sulfonamide derivatives, leading to the discovery of drugs with diverse pharmacological activities, including diuretics, antidiabetic agents, and anticonvulsants. It is within this fertile scientific environment that the synthesis and exploration of various heterocyclic sulfonamides, including pyridinesulfonamides, began.

The Emergence of this compound: A Synthesis Story

While a singular, celebrated "discovery" of this compound in the historical record remains elusive, its synthesis is a logical progression from established chemical principles. The most probable historical route to this compound involves a two-step process starting from the readily available precursor, 2-amino-5-methylpyridine.

The Precursor: 2-Amino-5-methylpyridine

The synthesis of 2-amino-5-methylpyridine has been documented in the patent literature for decades. Early methods, such as those described in the 1940s, often involved the Chichibabin reaction, where 3-methylpyridine is reacted with sodium amide in an inert solvent to introduce an amino group at the 2-position.[1][2]

Figure 1: The Chichibabin reaction for the synthesis of 2-amino-5-methylpyridine.

From Amine to Sulfonamide: The "Textbook" Conversion